molecular formula C12H19F2NO3 B7627775 (2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid

(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid

Cat. No. B7627775
M. Wt: 263.28 g/mol
InChI Key: LFTPSHSIWBVMPW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid is a chemical compound with the molecular formula C12H19F2NO3. It is commonly referred to as Diflunisal, and it is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and has been widely used in the medical field due to its anti-inflammatory properties.

Mechanism of Action

Diflunisal works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the COX enzyme, Diflunisal reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the risk of developing colon cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other (2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acids. However, it also has some limitations. Diflunisal has a long half-life, which can make it difficult to study its effects in vivo. It can also have adverse effects on the gastrointestinal tract, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Diflunisal. One area of research is the development of new derivatives of Diflunisal that can be used to treat other diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of Diflunisal in vivo. This can help to better understand its effects and limitations in the treatment of various diseases. Additionally, the study of the mechanism of action of Diflunisal can lead to the development of new drugs that can be used to treat inflammation and pain.

Synthesis Methods

The synthesis of Diflunisal involves the reaction between 4,4-difluorocyclohexanone and methyl 2-aminoisobutyrate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the resulting product is then purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory properties and has been used in various scientific research studies. It has been shown to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, thereby reducing inflammation.

properties

IUPAC Name

(2R)-2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-7(2)9(11(17)18)15-10(16)8-3-5-12(13,14)6-4-8/h7-9H,3-6H2,1-2H3,(H,15,16)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTPSHSIWBVMPW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.